molecular formula C27H18N2O2S B2485434 4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide CAS No. 325977-82-0

4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2485434
CAS No.: 325977-82-0
M. Wt: 434.51
InChI Key: YTSJYJUCLQGLJG-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H18N2O2S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, including structures similar to 4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide, were synthesized and evaluated for their biological properties. These compounds displayed significant antimicrobial and antiproliferative activities. Specifically, a derivative showcased promising anti-proliferative effects against HCT-116 cancer cells, indicating its potential in cancer treatment research (Mansour, Nassar, Elewa, & Aboelnaga, 2020).

Kinetic Analysis in Multi-component Reactions

A multi-component reaction involving benzoyl isothiocyanate and other components to yield a compound structurally similar to this compound was studied kinetically. The study provides insights into the reaction mechanisms and the impact of substituents on reaction rates, offering valuable information for the design and synthesis of such compounds (Darijani et al., 2020).

Intramolecular Cyclization and Synthesis

Research into N2-[1-(1-Adamantyl)alkyl]naphthalene-1,2-diamines reacting with benzoyl chlorides involves processes similar to the synthesis of this compound. This synthesis route, involving intramolecular cyclization, is crucial for creating complex molecular structures with potential pharmaceutical applications (Frolenko et al., 2013).

Anticancer Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies indicate the potential therapeutic applications of such compounds in treating different types of cancer (Ravinaik et al., 2021).

Fluoride Anion Colorimetric Sensing

Benzamide derivatives, similar in structure to this compound, have been synthesized and studied for their ability to sense fluoride anions. These compounds exhibit a drastic color transition in response to fluoride anion concentration, illustrating their potential in chemical sensing applications (Younes et al., 2020).

Anticancer Evaluation of Related Compounds

Similar compounds were synthesized and assessed for in vitro anticancer activity. These studies highlight the therapeutic potential of such molecular structures in developing cancer treatments (Salahuddin et al., 2014).

Properties

IUPAC Name

4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(19-8-2-1-3-9-19)20-13-15-21(16-14-20)26(31)29-27-28-24(17-32-27)23-12-6-10-18-7-4-5-11-22(18)23/h1-17H,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJYJUCLQGLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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